2-Acetyl-1-benzofuran-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylbenzofuran-3-yl acetate is a chemical compound belonging to the benzofuran family. . The structure of 2-Acetylbenzofuran-3-yl acetate consists of a benzofuran ring with an acetyl group at the 2-position and an acetate group at the 3-position.
Vorbereitungsmethoden
The synthesis of 2-Acetylbenzofuran-3-yl acetate can be achieved through several methods. One common synthetic route involves the acylation of 2-hydroxyacetophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Acetylbenzofuran-3-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with halogens such as chlorine or bromine to form halogenated derivatives . Common reagents used in these reactions include sulfuryl chloride and phenyltrimethylammonium tribromide. The major products formed from these reactions are halogenated acetylbenzofuran derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
2-Acetylbenzofuran-3-yl acetate has several scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, benzofuran compounds, including 2-Acetylbenzofuran-3-yl acetate, have shown potential as anti-tumor, antibacterial, and antiviral agents . These compounds are also being explored for their antioxidant properties and potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-Acetylbenzofuran-3-yl acetate involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The exact molecular targets and pathways involved in the action of 2-Acetylbenzofuran-3-yl acetate may vary depending on its specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Acetylbenzofuran-3-yl acetate can be compared with other similar benzofuran compounds, such as 2-acetylbenzofuran and 3-acetylbenzofuran. These compounds share a similar core structure but differ in the position and type of substituents attached to the benzofuran ring . The uniqueness of 2-Acetylbenzofuran-3-yl acetate lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Eigenschaften
CAS-Nummer |
61153-34-2 |
---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
(2-acetyl-1-benzofuran-3-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7(13)11-12(15-8(2)14)9-5-3-4-6-10(9)16-11/h3-6H,1-2H3 |
InChI-Schlüssel |
YFZSGZXUZYGURJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.